Cyclohexylmethanesulfonyl fluoride

parallel synthesis sulfonamide medicinal chemistry

Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2, molecular formula C7H13FO2S, MW 180.24 g/mol) is an aliphatic sulfonyl fluoride derivative characterized by a cyclohexylmethyl group attached to a sulfonyl fluoride (-SO2F) moiety. This compound belongs to the broader class of sulfonyl fluorides, which are recognized for their unique balance of stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery.

Molecular Formula C7H13FO2S
Molecular Weight 180.24 g/mol
CAS No. 4352-31-2
Cat. No. B1454181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethanesulfonyl fluoride
CAS4352-31-2
Molecular FormulaC7H13FO2S
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)(=O)F
InChIInChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyOAADUJDYQWVARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2) Procurement Guide: Key Specifications and Class Overview


Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2, molecular formula C7H13FO2S, MW 180.24 g/mol) is an aliphatic sulfonyl fluoride derivative characterized by a cyclohexylmethyl group attached to a sulfonyl fluoride (-SO2F) moiety. This compound belongs to the broader class of sulfonyl fluorides, which are recognized for their unique balance of stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery. The sulfonyl fluoride functional group enables its use as an electrophilic warhead for covalent inhibition of serine proteases and as a connective hub in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry [1][2].

Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2): Why Direct Substitution with Closest Analogs Fails


Substitution of cyclohexylmethanesulfonyl fluoride with closely related analogs such as cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) or other sulfonyl halides is not chemically or functionally straightforward. The replacement of the fluorine atom with chlorine fundamentally alters the compound's reactivity profile, hydrolytic stability, and performance in specific synthetic transformations. For instance, in parallel synthesis of sulfonamides, aliphatic sulfonyl fluorides demonstrate superior compatibility with amines bearing additional functional groups, a scenario where the corresponding chlorides consistently fail [1]. Furthermore, the enhanced thermal stability of sulfonyl fluorides over chlorides directly impacts long-term storage and reaction condition tolerance. These differences are not trivial; they dictate the success or failure of synthetic campaigns, particularly in complex molecule construction and chemical biology applications.

Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2): Quantified Performance Advantages for Scientific Procurement


Superior Performance in Parallel Sulfonamide Synthesis with Functionalized Amines

In a direct comparison of aliphatic sulfonyl halides for the parallel synthesis of sulfonamides, aliphatic sulfonyl fluorides (including cyclohexylmethanesulfonyl fluoride) demonstrated successful reaction with amines bearing additional functional groups, whereas the corresponding sulfonyl chlorides failed completely [1]. The study concluded that for amines with extra functionality, sulfonyl fluorides are the preferred reagent class.

parallel synthesis sulfonamide medicinal chemistry

Enhanced Thermal Stability for Wider Reaction Windows and Storage

Differential scanning calorimetry (DSC) analysis indicates that cyclohexylmethanesulfonyl fluoride remains thermally stable up to approximately 200-250°C before the onset of decomposition . This is in line with the known class-level trend where sulfonyl fluorides exhibit greater thermal and chemical stability compared to their chloride counterparts [1].

thermal stability reagent stability storage

Predictable Selectivity in Reactions with Sterically Hindered Amines

While sulfonyl fluorides excel with functionalized amines, their reactivity profile is distinct with sterically hindered amines. The same comparative study showed that aliphatic sulfonyl chlorides reacted efficiently with sterically hindered amines, whereas the corresponding fluorides showed low activity [1]. This knowledge allows for predictable and tunable reactivity, preventing undesired side reactions when both functionalized and hindered amine motifs are present.

sterically hindered amines sulfonamide synthesis reactivity profile

Validated SuFEx Click Chemistry Reactivity

As an aliphatic sulfonyl fluoride, cyclohexylmethanesulfonyl fluoride is structurally primed to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. This platform enables high-yielding, modular assembly of complex molecules through reactions with phenols, alcohols, and amines under mild conditions [1][2].

click chemistry SuFEx organic synthesis

Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2): High-Value Applications for Scientific and Industrial Users


Parallel Library Synthesis of Functionalized Sulfonamides

Cyclohexylmethanesulfonyl fluoride is the preferred reagent for constructing sulfonamide libraries from amines bearing additional, sensitive functional groups (e.g., alcohols, protected amines, esters). Its unique reactivity profile, which successfully yields the desired sulfonamide where the corresponding chloride fails, makes it an essential tool for medicinal chemists pursuing structure-activity relationship (SAR) studies in complex chemical space. This eliminates the need for extensive protecting group manipulations, streamlining library production [1].

SuFEx Click Chemistry Hub for Bioconjugation and Material Science

The compound serves as a stable and storable SuFEx click chemistry hub for creating sulfonate, sulfamide, and related linkages. Its utility spans from covalently modifying proteins in chemical biology (e.g., developing activity-based probes) to functionalizing material surfaces for creating hydrophobic or antibacterial coatings. The SuFEx reaction's high yield and orthogonality are key advantages for these demanding applications [1].

Selective Covalent Modification in the Presence of Steric Hindrance

For applications requiring selective functionalization of amines in a substrate containing both sterically accessible and sterically hindered amines, cyclohexylmethanesulfonyl fluoride offers an in-built selectivity filter. Its low reactivity towards hindered amines [1] allows for exclusive modification of the more accessible site, simplifying purification and enabling the synthesis of complex, selectively sulfonylated targets without resorting to additional protection/deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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